molecular formula C18H19FN2O3 B11278071 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide

Cat. No.: B11278071
M. Wt: 330.4 g/mol
InChI Key: FCTWIYBNMJEHAA-UHFFFAOYSA-N
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Description

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a fluorophenyl group, an amino group, and an oxoethoxy linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with N-(1-phenylethyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl, forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can interact with aromatic residues in proteins, while the amino and oxo groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, while the amino and oxo groups provide sites for further chemical modifications.

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-oxo-2-(1-phenylethylamino)ethoxy]acetamide

InChI

InChI=1S/C18H19FN2O3/c1-13(14-5-3-2-4-6-14)20-17(22)11-24-12-18(23)21-16-9-7-15(19)8-10-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

FCTWIYBNMJEHAA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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